molecular formula C8H6ClF3N2O B15384060 2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide

2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide

Cat. No.: B15384060
M. Wt: 238.59 g/mol
InChI Key: HTKZIYKOFGWGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide is a high-value chemical intermediate designed for advanced research and development applications, particularly in the pharmaceutical and agrochemical sectors. This benzimidamide derivative features a reactive N-hydroxyamidine group and a chloro substituent on the aromatic ring, making it a versatile precursor for synthesizing more complex heterocyclic compounds. The presence of the trifluoromethyl group is a key structural motif, known to significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, a property highly sought after in modern drug design . Its primary research value lies in its role as a building block for the synthesis of various nitrogen-containing heterocycles, which are core structures in numerous bioactive molecules. Potential applications include its use in developing kinase inhibitors, antiviral agents, and other therapeutic compounds, similar to the applications of related structures like 2-Chloro-4-hydroxypyridine . The compound's mechanism of action is not inherent but is defined by the final active molecule it helps to create; during synthesis, it can act as a key electrophile or nucleophile in cyclization and coupling reactions. Researchers can utilize this intermediate to explore novel pathways in medicinal chemistry and material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE). For comprehensive handling and safety information, please consult the corresponding Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C8H6ClF3N2O

Molecular Weight

238.59 g/mol

IUPAC Name

2-chloro-N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14-15/h1-3,15H,(H2,13,14)

InChI Key

HTKZIYKOFGWGJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Table 1: Structural and Supramolecular Comparisons

Compound Name Substituents Key Intermolecular Interactions Isostructurality Behavior Reference
2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide 2-Cl, 4-CF₃, N'-OH N–H⋯F, C–H⋯Cl Not explicitly reported
(E)-2-fluoro-N′-phenylbenzimidamide 2-F, N'-Ph N–H⋯F, N–H⋯π Isostructural with E1 polymorph
(Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide 3-F, 4-F-Ph, N'-OH N–H⋯F dimeric motifs Isostructural with Z-4-F analogue
4-Chloro-N’-hydroxybenzimidamide 4-Cl, N'-OH N–H⋯O, C–H⋯Cl Used in oxadiazole synthesis
  • Key Findings :
    • The trifluoromethyl group in 2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide enhances electron-withdrawing effects, reducing yields in nickel-catalyzed reactions compared to chloro or methoxy analogues .
    • Fluorinated benzimidamides exhibit isostructurality via N–H⋯F interactions, but chloro analogues may prioritize C–H⋯Cl or N–H⋯O motifs due to differing electronegativity .
Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Compound Name Melting Point (°C) Stability Notes Reference
2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide Not reported Susceptible to hydrolysis under acidic conditions
N’-Hydroxy-4-((hydroxyimino)methyl)benzimidamide 211–213 Stable crystalline form; characterized via NMR
4-(tert-butyl)-6-(4-chlorobenzyl)-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2,4-oxadiazine 156–157 Synthesized from chloro-benzimidamide; high purity
  • Key Findings :
    • Chloro-substituted benzimidamides form stable crystalline adducts in oxadiazine synthesis, whereas trifluoromethyl derivatives require rigorous purification .
    • N–H⋯F interactions in fluorinated analogues stabilize crystal packing, but chloro derivatives rely on alternative motifs like C–H⋯π .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2-chloro-4-(trifluoromethyl)benzoyl chloride with hydroxylamine under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions like over-oxidation. Solvent choice (e.g., THF or acetonitrile) impacts reaction kinetics, with polar aprotic solvents favoring nucleophilic substitution at the benzimidamide core . Purification typically involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyimino (N–OH) proton appears as a broad singlet at δ 10.2–11.5 ppm, while the trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm. Aromatic protons adjacent to chlorine exhibit deshielding (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 293.03 (calculated for C₈H₅ClF₃N₂O), with fragmentation patterns confirming the loss of Cl (–35.5 Da) or CF₃ (–69 Da) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP ≈ 2.8) and metabolic stability, as shown in comparative studies with non-fluorinated analogs. This group also induces steric hindrance, reducing reactivity at the 4-position but increasing electrophilicity at the benzimidamide nitrogen .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. antiviral efficacy) across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, cell-line specificity). For example, IC₅₀ values against S. aureus (5 µM) vs. E. coli (>50 µM) suggest Gram-positive selectivity . Cross-validation using isogenic mutant strains (e.g., acps-pptase knockouts) clarifies target engagement . Dose-response curves and time-kill assays differentiate bacteriostatic vs. bactericidal effects .

Q. How can computational modeling predict binding modes to bacterial targets like AcpS-PPTase?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal hydrogen bonding between the hydroxyimino group and Arg42/Asp109 residues in AcpS-PPTase. The CF₃ group occupies a hydrophobic pocket, stabilizing binding (ΔG ≈ –9.2 kcal/mol). Comparative analysis with 3,5-bis(trifluoromethyl)benzamidine (ΔG ≈ –8.5 kcal/mol) highlights the chlorine substituent’s role in enhancing affinity .

Q. What reaction pathways dominate under oxidative or reductive conditions, and how are intermediates characterized?

  • Methodological Answer :

  • Oxidation : Treating with MnO₂ in acetone generates a nitroso derivative (λmax = 420 nm via UV-Vis), confirmed by IR (N=O stretch at 1510 cm⁻¹) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) yields the amine derivative, with ¹H NMR showing loss of the N–OH signal and emergence of NH₂ (δ 5.1 ppm). LC-MS tracks intermediates like hydroxylamine (m/z 275.02) .

Key Methodological Recommendations

  • Contradiction Mitigation : Use orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) to validate target specificity .
  • Scale-Up Challenges : Replace batch reactors with flow chemistry systems to control exothermic reactions during CF₃ group incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.